molecular formula C6H10O2 B3052748 Butanoic acid, 3-methyl-2-methylene- CAS No. 4465-04-7

Butanoic acid, 3-methyl-2-methylene-

Cat. No.: B3052748
CAS No.: 4465-04-7
M. Wt: 114.14 g/mol
InChI Key: MBRVKEJIEFZNST-UHFFFAOYSA-N
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Description

Butanoic acid, 3-methyl-2-methylene-: is an organic compound with the molecular formula C₆H₁₀O₂ . It is a derivative of butanoic acid, characterized by the presence of a methylene group at the second carbon and a methyl group at the third carbon. This compound is known for its distinctive structure and reactivity, making it a subject of interest in various fields of chemistry and industry.

Scientific Research Applications

Chemistry: Butanoic acid, 3-methyl-2-methylene- is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers. Its unique structure allows for the creation of diverse chemical entities through various reactions .

Biology and Medicine: In biological research, this compound is studied for its potential role in metabolic pathways and its effects on cellular processes. It is also investigated for its antimicrobial properties and potential therapeutic applications .

Industry: Industrially, butanoic acid, 3-methyl-2-methylene- is utilized in the production of fragrances, flavors, and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various commercial products .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of butanoic acid, 3-methyl-2-methylene- typically involves large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors and optimized reaction conditions ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Butanoic acid, 3-methyl-2-methylene- is unique due to the presence of both a methylene group and a methyl group, which imparts distinct reactivity and properties. This dual substitution allows for a broader range of chemical reactions and applications compared to its similar counterparts .

Properties

IUPAC Name

3-methyl-2-methylidenebutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(2)5(3)6(7)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRVKEJIEFZNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478006
Record name alpha-Isopropylacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4465-04-7
Record name alpha-Isopropylacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-methylidenebutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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